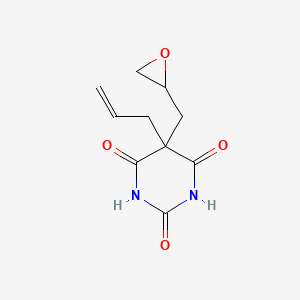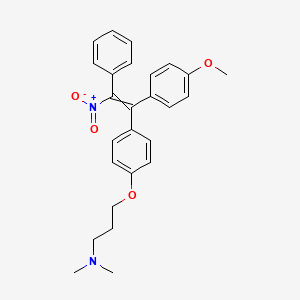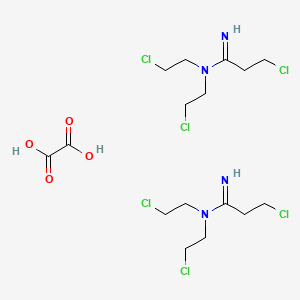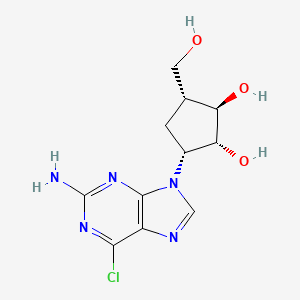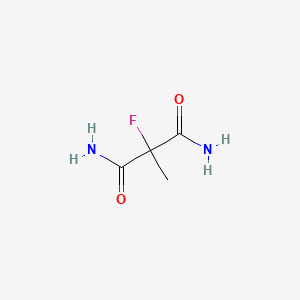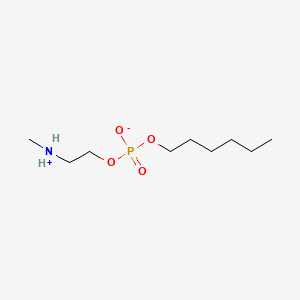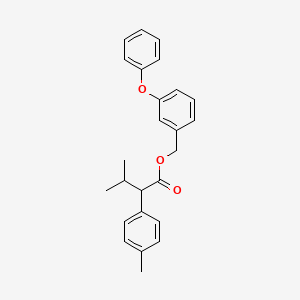
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a phenoxybenzyl group and a methyl-p-tolylbutyrate moiety. It is often used as an intermediate in the synthesis of more complex molecules and has significant importance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of m-phenoxybenzyl alcohol with 3-methyl-2-p-tolylbutyric acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can significantly improve the production rate. Additionally, purification steps like recrystallization or chromatography are employed to obtain a high-purity product.
化学反应分析
Types of Reactions
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
科学研究应用
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methyl-p-tolylbutyrate moiety can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- m-Phenoxybenzyl alcohol
- m-Phenoxybenzyl chloride
- 3-methyl-2-p-tolylbutyric acid
Uniqueness
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
51629-37-9 |
|---|---|
分子式 |
C25H26O3 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 3-methyl-2-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C25H26O3/c1-18(2)24(21-14-12-19(3)13-15-21)25(26)27-17-20-8-7-11-23(16-20)28-22-9-5-4-6-10-22/h4-16,18,24H,17H2,1-3H3 |
InChI 键 |
OGZRPUCCXQXGLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
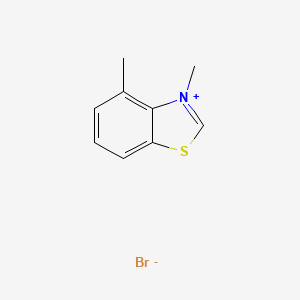
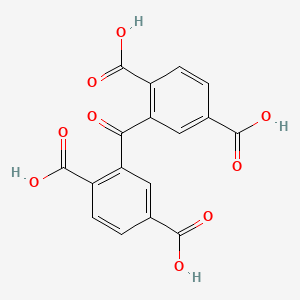
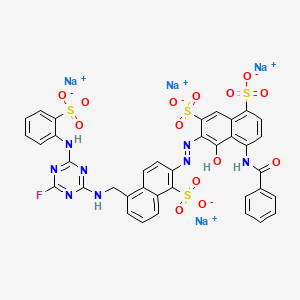
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)



